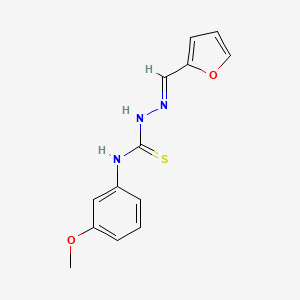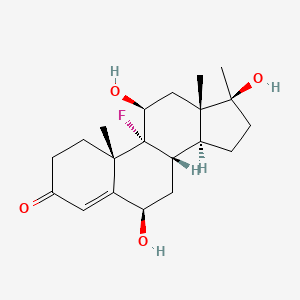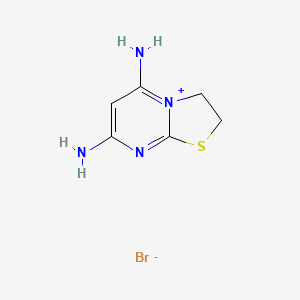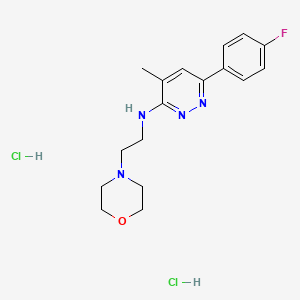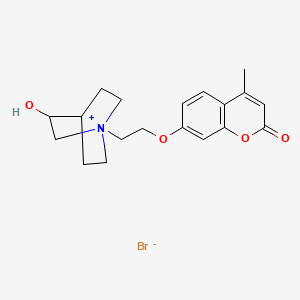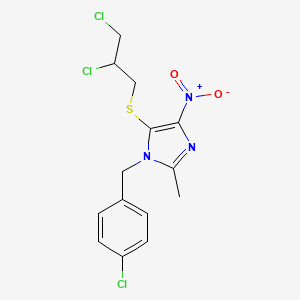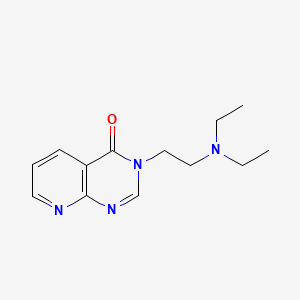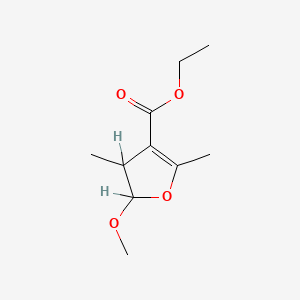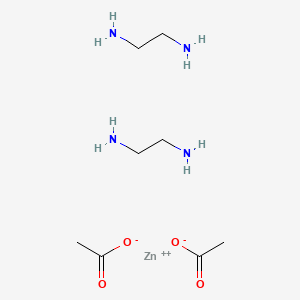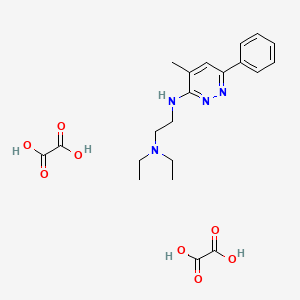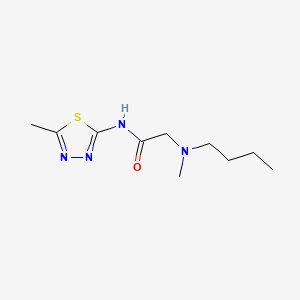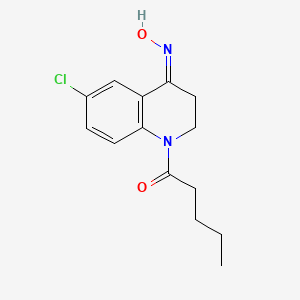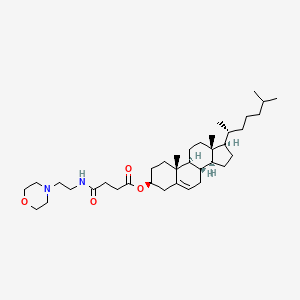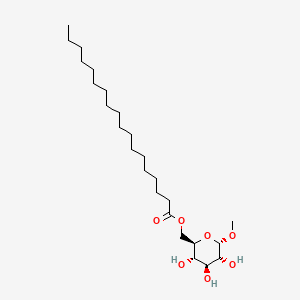
Methyl 6-stearoyl-alpha-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-stearoyl-alpha-D-glucopyranoside is a chemical compound with the molecular formula C25H48O7 It is a derivative of glucose where the hydroxyl group at the sixth carbon is esterified with stearic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-stearoyl-alpha-D-glucopyranoside can be synthesized through the esterification of methyl alpha-D-glucopyranoside with stearic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-stearoyl-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 6-stearoyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and carbohydrate chemistry.
Biology: The compound is employed in the study of lipid-carbohydrate interactions and membrane biology.
Mecanismo De Acción
The mechanism of action of methyl 6-stearoyl-alpha-D-glucopyranoside involves its interaction with lipid membranes and proteins. The stearoyl group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the glucopyranoside moiety can interact with carbohydrate-binding proteins, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl alpha-D-glucopyranoside: A simpler derivative of glucose without the stearoyl group.
Methyl 6-O-cinnamoyl-alpha-D-glucopyranoside: Another esterified derivative with a cinnamoyl group instead of a stearoyl group.
Uniqueness
Methyl 6-stearoyl-alpha-D-glucopyranoside is unique due to its amphiphilic nature, combining a hydrophilic glucopyranoside moiety with a hydrophobic stearoyl group. This dual functionality makes it particularly useful in studies involving lipid-carbohydrate interactions and membrane dynamics .
Propiedades
Número CAS |
33535-00-1 |
|---|---|
Fórmula molecular |
C25H48O7 |
Peso molecular |
460.6 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C25H48O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)31-19-20-22(27)23(28)24(29)25(30-2)32-20/h20,22-25,27-29H,3-19H2,1-2H3/t20-,22-,23+,24-,25+/m1/s1 |
Clave InChI |
WQAXDWGYHYPNIA-HFBCXCLPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


